Cas no 60399-03-3 (2-{(propan-2-yl)aminomethyl}phenol)
2-{(propan-2-yl)aminomethyl}phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(Isopropylamino-methyl)-phenol
- 2-{(propan-2-yl)aminomethyl}phenol
- 2-{[(Propan-2-yl)amino]methyl}phenol
- 2-[(ISOPROPYLAMINO)METHYL]PHENOL
- 2-((isopropylamino)methyl)phenol
- SCHEMBL9911464
- N-(2-hydroxybenzyl)-isopropylamine
- 60399-03-3
- AKOS000228570
- MFCD02600582
- UMWPQXUPRBDXJM-UHFFFAOYSA-N
- 2-[(propan-2-ylamino)methyl]phenol
- EN300-164497
-
- MDL: MFCD02600582
- Inchi: 1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
- InChI Key: UMWPQXUPRBDXJM-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CNC(C)C
Computed Properties
- Exact Mass: 165.115364102Da
- Monoisotopic Mass: 165.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.3Ų
2-{(propan-2-yl)aminomethyl}phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420619-1 g |
2-{[(Propan-2-yl)amino]methyl}phenol |
60399-03-3 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB420619-5 g |
2-{[(Propan-2-yl)amino]methyl}phenol |
60399-03-3 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB420619-10 g |
2-{[(Propan-2-yl)amino]methyl}phenol |
60399-03-3 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB420619-25 g |
2-{[(Propan-2-yl)amino]methyl}phenol |
60399-03-3 | 25g |
€1361.60 | 2023-04-24 | ||
| Enamine | EN300-164497-0.05g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 0.05g |
$624.0 | 2023-05-26 | ||
| Enamine | EN300-164497-0.1g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 0.1g |
$653.0 | 2023-05-26 | ||
| Enamine | EN300-164497-0.25g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 0.25g |
$683.0 | 2023-05-26 | ||
| Enamine | EN300-164497-0.5g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 0.5g |
$713.0 | 2023-05-26 | ||
| Enamine | EN300-164497-1.0g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-164497-2.5g |
2-{[(propan-2-yl)amino]methyl}phenol |
60399-03-3 | 2.5g |
$1454.0 | 2023-05-26 |
2-{(propan-2-yl)aminomethyl}phenol Suppliers
2-{(propan-2-yl)aminomethyl}phenol Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-{(propan-2-yl)aminomethyl}phenol
Introduction to 2-{(propan-2-yl)aminomethyl}phenol (CAS No. 60399-03-3)
2-{(propan-2-yl)aminomethyl}phenol, identified by its Chemical Abstracts Service (CAS) number 60399-03-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenolic hydroxyl group and an amine-substituted propanyl side chain, exhibits unique structural and functional properties that make it a valuable candidate for various chemical and biological applications.
The compound's structure consists of a benzene ring substituted with a hydroxyl group at the 2-position and an amine-methylated propanyl group at the 3-position. This arrangement imparts both hydrophilic and lipophilic characteristics, enabling interactions with diverse biological targets. The presence of the secondary amine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, 2-{(propan-2-yl)aminomethyl}phenol has garnered attention in the development of novel therapeutic agents. Its phenolic moiety is known to participate in hydrogen bonding and metal chelation, properties that are exploited in drug design for enhanced binding affinity and specificity. Additionally, the amine group can serve as a nucleophilic center for condensation reactions, facilitating the construction of larger pharmacophores.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating various diseases, including inflammatory disorders and neurodegenerative conditions. The phenol group's ability to interact with oxidative stress pathways makes it particularly relevant in contexts where redox regulation is crucial. Furthermore, the propan-2-yl side chain can be modified to influence metabolic stability and pharmacokinetic profiles, enhancing drug efficacy.
Recent studies have highlighted the compound's utility in designing small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, modifications to the amine-methyl moiety have been investigated for their ability to modulate enzyme activity through allosteric binding or covalent inhibition. Such approaches are increasingly favored in drug development due to their precision and reduced off-target effects.
The synthesis of 2-{(propan-2-yl)aminomethyl}phenol (CAS No. 60399-03-3) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated phenols followed by amine functionalization. Advances in catalytic methods have enabled more efficient production processes, reducing waste and improving scalability.
In addition to its pharmaceutical applications, this compound has shown promise in material science. Its ability to form stable complexes with metals makes it useful in developing corrosion inhibitors or catalysts. The phenolic group's chelating properties allow it to bind transition metals effectively, which can be leveraged in industrial processes requiring metal coordination.
The growing interest in 2-{(propan-2-yl)aminomethyl}phenol has spurred innovation in analytical techniques for its characterization. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm molecular structure and purity. These methods are essential for ensuring consistency across different batches and applications.
From a regulatory perspective, the handling of CAS No. 60399-03-3 must adhere to standard laboratory practices to ensure safety and compliance with chemical industry guidelines. While not classified as a hazardous substance under current regulations, proper storage conditions—such as temperature control and moisture exclusion—are necessary to maintain stability.
The future prospects of 2-{(propan-2-yl)aminomethyl}phenol are vast, with ongoing research exploring its potential in drug discovery, material science, and beyond. As synthetic methodologies advance and computational modeling becomes more sophisticated, new derivatives with tailored properties are likely to emerge. This compound exemplifies how structural diversity can lead to innovative applications across multiple scientific disciplines.
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